

A Comparative Guide to Anisonitrile ^1H and ^{13}C NMR Chemical Shift Assignments

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Compound of Interest

Compound Name: Anisonitrile

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This guide provides a detailed analysis of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) chemical shift assignments for **anisonitrile**, also known as 4-methoxybenzonitrile. The data presented is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development for the structural elucidation and verification of this compound. Comparisons with other substituted benzonitriles are included to provide a broader context for understanding substituent effects on chemical shifts.

^1H and ^{13}C NMR Spectral Data of Anisonitrile

The following tables summarize the experimental ^1H and ^{13}C NMR chemical shift data for **anisonitrile**.

Table 1: ^1H NMR Chemical Shift Assignments for **Anisonitrile**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
7.58	Doublet	2H	8.0	H-2, H-6
6.95	Doublet	2H	8.0	H-3, H-5
3.86	Singlet	3H	-	-OCH ₃

Table 2: ^{13}C NMR Chemical Shift Assignments for **Anisonitrile**

Chemical Shift (δ , ppm)	Assignment
162.8	C-4
133.9	C-2, C-6
119.2	C-1
114.7	C-3, C-5
103.9	-CN
55.5	-OCH ₃

Note: The assignment of C-1 and -CN can sometimes be ambiguous without further 2D NMR experiments. The provided assignment is based on typical chemical shifts for similar compounds.

Experimental Protocol

The NMR spectra for **anisonitrile** were acquired under the following conditions:

- Instrumentation: 400 MHz NMR Spectrometer.
- Solvent: Chloroform-d (CDCl₃).
- Temperature: 298 K (25 °C).
- Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm for ¹H NMR. The residual solvent peak of CDCl₃ at 77.16 ppm was used for referencing the ¹³C NMR spectrum.
- ¹H NMR Acquisition: A standard single-pulse experiment was utilized with a spectral width of approximately 16 ppm.
- ¹³C NMR Acquisition: A standard proton-decoupled ¹³C experiment was performed with a spectral width of about 240 ppm.

Structural Representation and Atom Numbering

The following diagram illustrates the molecular structure of **anisonitrile** with the atom numbering used for the NMR assignments.

Caption: Molecular structure of **anisonitrile** with atom numbering for NMR assignments.

Comparative Analysis with Other Benzonitriles

To understand the influence of the methoxy group on the chemical shifts of **anisonitrile**, a comparison with other substituted benzonitriles is presented in the table below. All data was recorded in CDCl₃.

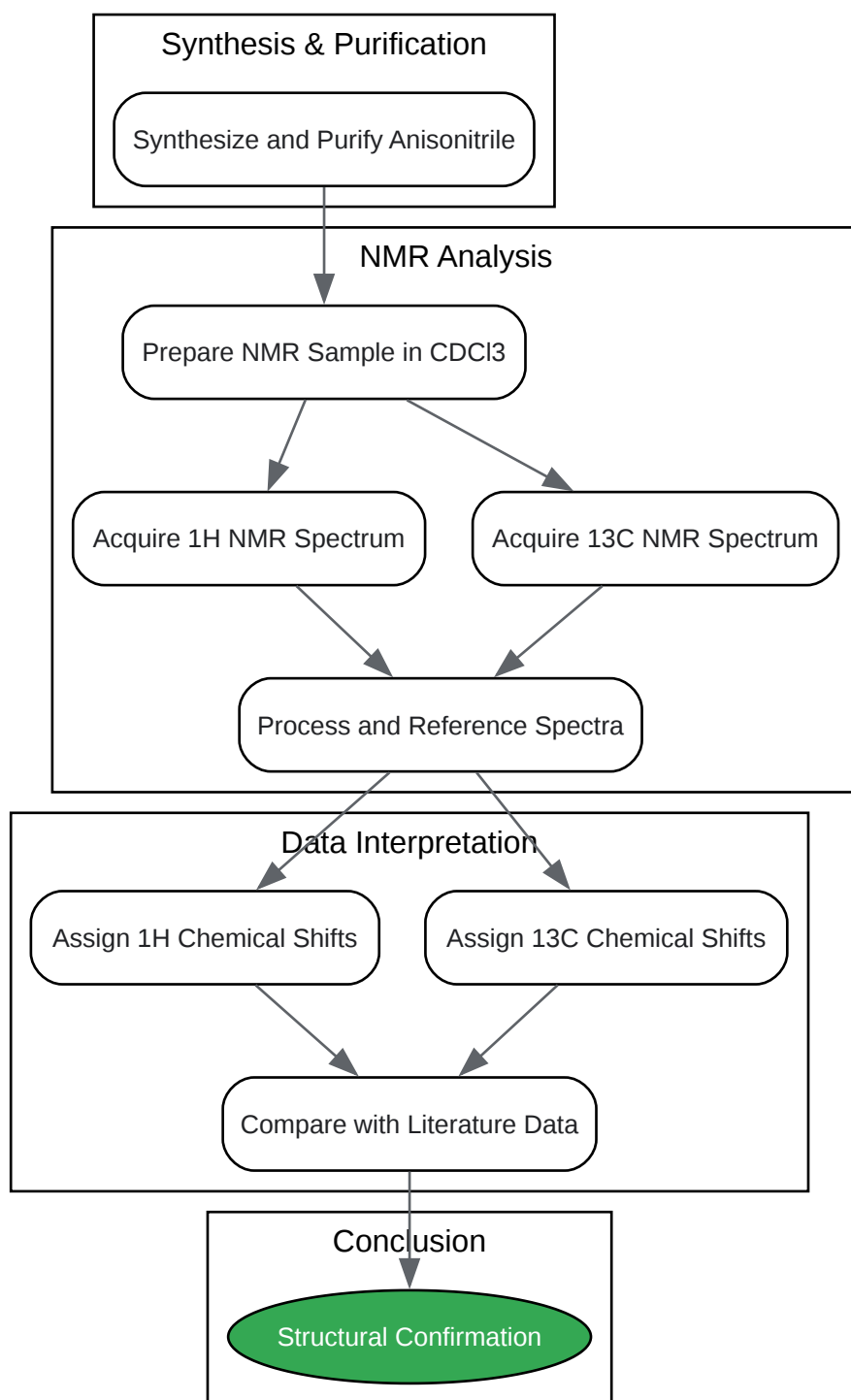
Table 3: Comparison of ¹H and ¹³C NMR Chemical Shifts for Substituted Benzonitriles

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)
Anisonitrile (4-methoxybenzonitrile)	3.86 (s, 3H), 6.95 (d, 2H), 7.58 (d, 2H)	55.5, 103.9, 114.7, 119.2, 133.9, 162.8
4-Chlorobenzonitrile	7.47 (d, 2H), 7.61 (d, 2H)	110.7, 117.9, 129.6, 133.3, 139.4
4-Nitrobenzonitrile	7.89 (d, 2H), 8.35 (d, 2H)	116.7, 118.2, 124.2, 133.4, 150.0
Benzonitrile	7.45 (t, 2H), 7.59 (t, 1H), 7.69 (d, 2H)	112.5, 118.7, 129.2, 132.2, 132.8

The electron-donating methoxy group in **anisonitrile** causes a significant upfield shift (lower ppm values) of the aromatic protons and carbons compared to benzonitrile, 4-chlorobenzonitrile, and 4-nitrobenzonitrile, which contain electron-withdrawing substituents. This effect is most pronounced for the ortho and para positions relative to the methoxy group.

Logical Workflow for NMR-Based Structural Confirmation

The following diagram outlines the logical workflow for confirming the structure of a synthesized compound, such as **anisonitrile**, using NMR spectroscopy.



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Caption: Workflow for structural confirmation of **anisonitrile** using NMR spectroscopy.

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